6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
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Description
6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H17N7 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15454357 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a key structural motif in the compound, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound may interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including antitrypanosomal activity, antischistosomal activity, and other activities such as hmg-coa reductase inhibitors, cox-2 selective inhibitors, amp phosphodiesterase inhibitors, kdr kinase inhibitors, selective peripheral benzodiazepine receptor ligands, antimicrobial agents, and as antianxiety agents . This suggests that the compound may interact with its targets in a way that modulates these biochemical processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it is likely that the compound affects multiple biochemical pathways. These could include pathways involved in purine metabolism, lipid metabolism (as suggested by its potential role as an HMG-CoA reductase inhibitor), inflammatory response (as suggested by its potential role as a COX-2 selective inhibitor), and others.
Result of Action
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines , it is likely that the compound has diverse effects at the molecular and cellular level. These could include modulation of enzyme activity, alteration of cellular signaling pathways, and others.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidines, to which 6-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile belongs, are known to interact with various enzymes and proteins involved in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity
Cellular Effects
Given its classification as a pyrazolo[1,5-a]pyrimidine, it is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a pyrazolo[1,5-a]pyrimidine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-(1-pyrazolo[1,5-a]pyrimidin-5-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c19-9-13-1-2-16(20-10-13)23-11-14-4-7-24(15(14)12-23)17-5-8-25-18(22-17)3-6-21-25/h1-3,5-6,8,10,14-15H,4,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTSJYSGGWPASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=NN5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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